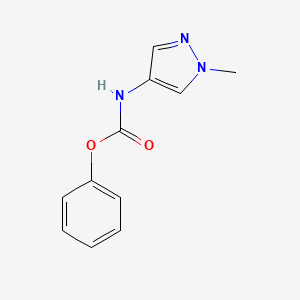

phenyl (1-methyl-1H-pyrazol-4-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(1-methylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-8-9(7-12-14)13-11(15)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHGZPUKLGDRLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate

A Modular Precursor for Urea Assembly

Executive Summary

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate (CAS: 1379176-31-4) represents a critical "masked isocyanate" intermediate in medicinal chemistry. Unlike alkyl carbamates (methyl/ethyl), the phenyl carbamate moiety possesses a phenoxide leaving group (

This guide details the synthesis of this carbamate from 1-methyl-1H-pyrazol-4-amine and phenyl chloroformate . The protocol is designed for scalability, emphasizing impurity control and safety. We prioritize the anhydrous dichloromethane (DCM)/pyridine method due to its superior yield profile and ease of workup compared to Schotten-Baumann aqueous conditions.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on a nucleophilic acyl substitution. The nucleophilic nitrogen of the aminopyrazole attacks the carbonyl carbon of the phenyl chloroformate.

Key Mechanistic Considerations:

-

Nucleophilicity: The amino group at the 4-position of the pyrazole is moderately nucleophilic but less basic than a standard alkyl amine due to the heteroaromatic ring's electron-withdrawing nature.

-

Base Selection: Pyridine serves a dual role: it acts as a proton scavenger (neutralizing the HCl byproduct) and can transiently form an

-acylpyridinium intermediate, activating the chloroformate. -

Regioselectivity: The N1-methyl group blocks the ring nitrogen, ensuring reaction occurs exclusively at the exocyclic amine.

Pathway Visualization

Figure 1: Mechanistic flow of the carbamate formation via nucleophilic acyl substitution.

Experimental Protocol

Materials & Stoichiometry

The reaction is strictly stoichiometric. A slight excess of base is required to ensure complete neutralization of HCl.

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 1-Methyl-1H-pyrazol-4-amine | 97.12 | 1.0 | Limiting Reagent |

| Phenyl Chloroformate | 156.57 | 1.05 | Electrophile |

| Pyridine | 79.10 | 1.2 - 1.5 | Base/Catalyst |

| Dichloromethane (DCM) | - | 10-15 vol | Solvent (Anhydrous) |

Step-by-Step Methodology

Pre-requisites:

-

All glassware must be oven-dried.

-

Conduct reaction under an inert atmosphere (

or Ar) to prevent hydrolysis of phenyl chloroformate.

Step 1: Solubilization

-

Charge a 3-neck round-bottom flask with 1-methyl-1H-pyrazol-4-amine (1.0 equiv).

-

Add anhydrous DCM (10 volumes relative to amine mass).

-

Add pyridine (1.2 equiv) via syringe.

-

Cool the resulting solution to 0°C using an ice/water bath. Note: Cooling is critical to suppress di-acylation side products.

Step 2: Acylation

-

Dilute phenyl chloroformate (1.05 equiv) in a small volume of DCM (2 volumes).

-

Add the chloroformate solution dropwise to the amine solution over 30–45 minutes.

-

Observation: A white precipitate (pyridine hydrochloride) may begin to form.

-

Control: Maintain internal temperature

.

-

-

Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours.

Step 3: In-Process Control (IPC)

-

TLC System: 5% Methanol in DCM.

-

Visualization: UV (254 nm).[2] The starting amine (polar) should disappear; the carbamate product (less polar) will appear at higher

.

Step 4: Workup & Isolation

-

Quench the reaction by adding 1M HCl (5 volumes). Purpose: Solubilizes pyridine and converts it to the water-soluble pyridinium salt.

-

Separate the organic layer.[3]

-

Wash the organic layer with Saturated

(5 volumes) to remove residual acid/phenols. -

Wash with Brine (5 volumes).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

Step 5: Purification

-

The crude residue is often a solid.

-

Recrystallization: Triturate or recrystallize from Ethyl Acetate/Heptane (1:3 ratio) to yield the pure carbamate as an off-white to white solid.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target carbamate.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Phenyl Chloroformate | Ensure anhydrous DCM is used; check |

| Impurity: Diphenyl Carbonate | Excess Chloroformate | Strictly limit Phenyl Chloroformate to 1.05 equiv. |

| Impurity: Urea Dimer | Moisture or Excess Heat | Keep reaction at 0°C during addition; ensure dry conditions. |

| Oily Product | Residual Solvent/Phenol | Triturate with cold diethyl ether or heptane to induce crystallization. |

Applications: Urea Synthesis

This carbamate is primarily used to synthesize unsymmetrical ureas without handling toxic isocyanates.

Protocol:

-

Dissolve Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate in DMSO or DMF.

-

Add the target Amine (

) (1.1 equiv). -

Add Triethylamine (1.5 equiv).

-

Heat to 60–80°C.

-

Mechanism: The amine attacks the carbamate, displacing the phenoxide group to form the urea.

Safety & Handling (E-E-A-T)

-

Phenyl Chloroformate: Highly toxic and corrosive. Causes severe skin burns and eye damage. Inhalation can be fatal. Must be handled in a fume hood.

-

Pyridine: Flammable and toxic. Noxious odor; use in a well-ventilated area.

-

Sensitization: Carbamates can be sensitizers. Wear double nitrile gloves and a lab coat.

References

-

General Carbamate Synthesis

- Title: Methods for preparing pimavanserin (Example of carbamate utility).

-

Pyrazole Chemistry Background

-

Target Molecule Identification

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 4. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. 1379176-31-4 | Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate | Ambeed.com [ambeed.com]

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate: Mechanism of Action & Technical Profile

The following technical guide details the mechanism of action (MoA) for phenyl (1-methyl-1H-pyrazol-4-yl)carbamate , analyzing its dual role as a covalent serine hydrolase inhibitor in pharmacology and an activated electrophile in medicinal chemistry.

Executive Summary

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate (CAS: 1379176-31-4) is a functionalized carbamate derivative characterized by a labile phenyl ester leaving group and a 1-methylpyrazole nitrogenous core. In drug discovery, this molecular architecture serves two distinct but mechanistically related high-value functions:

-

Pharmacological MoA: It acts as a pseudo-substrate (suicide) inhibitor for serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH), via irreversible carbamoylation of the catalytic serine.

-

Synthetic MoA: It functions as a masked isocyanate equivalent , enabling the synthesis of complex ureas without handling toxic or unstable isocyanate intermediates.

This guide dissects the thermodynamics, kinetics, and experimental validation of these mechanisms.

Pharmacological Mechanism: Covalent Serine Hydrolase Inhibition

The primary biological utility of phenyl carbamates is the targeted, irreversible inhibition of enzymes within the serine hydrolase superfamily (e.g., FAAH, MAGL, AChE). The mechanism is defined by nucleophilic acyl substitution at the carbamate carbonyl.

The Kinetic Pathway

The inhibition follows a two-step

-

Non-Covalent Binding (

): The pyrazole moiety directs the molecule into the enzyme's substrate-binding pocket (e.g., the acyl-chain binding channel of FAAH), forming the Michaelis complex ( -

Acylation/Carbamoylation (

): The catalytic serine nucleophile attacks the carbamate carbonyl. -

Collapse & Release: The tetrahedral intermediate collapses, expelling the phenol leaving group.

-

Irreversible Modification: The enzyme remains covalently carbamoylated (

). Unlike natural substrates, the carbamoylated enzyme hydrolyzes extremely slowly (hours to days), effectively silencing enzymatic activity.

Structural Logic

-

The Warhead (Phenyl Carbamate): The phenyl group is electron-withdrawing relative to alkyl groups, lowering the pKa of the leaving group (phenol pKa

10) compared to an alcohol (pKa -

The Specificity Element (1-methyl-1H-pyrazol-4-yl): The pyrazole ring mimics the polarity and shape required to fit specific active sites, often serving as a bioisostere for aromatic rings found in endogenous ligands.

Pathway Visualization (DOT)

Figure 1: Kinetic mechanism of covalent inhibition by phenyl carbamates. The irreversible step releases phenol and locks the enzyme in an inactive state.

Synthetic Mechanism: Isocyanate-Free Urea Synthesis

In medicinal chemistry, this compound is utilized to synthesize unsymmetrical ureas. The phenyl carbamate acts as a stable, crystalline alternative to the corresponding 1-methyl-4-isocyanatopyrazole, which may be unstable or hazardous.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway, typically catalyzed by a non-nucleophilic base (e.g., DIPEA, Et3N) or heat.

-

Step 1: The amine nucleophile (

) attacks the carbamate carbonyl. -

Step 2: A tetrahedral intermediate forms.

-

Step 3: Phenoxide is eliminated (driven by the formation of the stable urea bond and the acidity of phenol).

-

Step 4: Proton transfer yields the final urea and phenol byproduct.

Comparative Data: Reagent Utility

| Feature | Phenyl Carbamate | Isocyanate | Acyl Azide (Curtius) |

| Stability | High (Solid, shelf-stable) | Low (Moisture sensitive) | Low (Explosive risk) |

| Reactivity | Tunable (Requires heat/base) | High (Often uncontrolled) | High (Requires heating) |

| Byproducts | Phenol (Easy removal) | None (Atom economic) | |

| Toxicity | Moderate | High (Respiratory sensitizer) | High |

Experimental Protocols

Protocol A: Determining for Enzyme Inhibition

To validate the mechanism of action against a target enzyme (e.g., FAAH), kinetic parameters must be established.

Materials:

-

Recombinant Enzyme (e.g., hFAAH).

-

Fluorogenic Substrate (e.g., AMC-Arachidonoyl amide).

-

Inhibitor: Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate (dissolved in DMSO).

Workflow:

-

Preparation: Dilute inhibitor to 10x concentrations (0.1 nM to 10

M) in assay buffer. -

Pre-incubation: Incubate enzyme with inhibitor for varying times (

min) to allow covalent modification. -

Reaction Initiation: Add fluorogenic substrate (

). -

Measurement: Monitor fluorescence (Ex/Em 355/460 nm) to determine residual enzymatic activity (

). -

Data Analysis: Plot

vs. time to obtain

Protocol B: Synthesis of Pyrazolyl-Ureas

Objective: Synthesize 1-(1-methyl-1H-pyrazol-4-yl)-3-benzylurea.

-

Charge: In a reaction vial, dissolve Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate (1.0 equiv) in DMSO or DMF (0.2 M).

-

Addition: Add Benzylamine (1.2 equiv) and Triethylamine (2.0 equiv).

-

Reaction: Heat to 60-80°C for 2-4 hours. Monitor by LC-MS for disappearance of the carbamate (MW 217) and appearance of urea (MW 230).

-

Workup: Dilute with water. The urea product often precipitates. Filter and wash with water to remove phenol and excess amine.

-

Purification: Recrystallize from EtOH/Water if necessary.

References

-

Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9, 76–81. Link

- Foundational text on phenyl carbamates (e.g., URB597) as covalent FAAH inhibitors.

-

Adibekian, A., et al. (2011).[1] "Optimization of the serine hydrolase inhibitor family active site probe pipeline." Nature Chemical Biology, 7, 469–478. Link

- Describes the use of carbamate scaffolds in Activity-Based Protein Profiling (ABPP).

-

Thakur, V., et al. (2011). "Phenyl carbamates as potent, selective, and orally active inhibitors of fatty acid amide hydrolase." Bioorganic & Medicinal Chemistry Letters, 21(1), 499-503. Link

- Specific SAR data on phenyl carbamate deriv

-

Ambeed. (2024). "Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate Product Data." Ambeed Chemical Catalog. Link

- Source for physicochemical properties and CAS verific

Sources

In-Depth Technical Guide: In Vitro Activity of Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate

Executive Summary

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate (CAS: 1379176-31-4) represents a specific class of covalent serine hydrolase inhibitors . Structurally characterized by an O-phenyl leaving group and an N-(1-methylpyrazol-4-yl) recognition moiety, this compound functions as a carbamylating agent. Upon binding to the active site of target enzymes—most notably Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) —it transfers the pyrazolyl-carbamate group to the catalytic serine nucleophile, resulting in irreversible inactivation.

This guide provides a rigorous technical framework for evaluating the in vitro activity of this compound, detailing the mechanistic basis of inhibition, kinetic characterization protocols, and selectivity profiling via Activity-Based Protein Profiling (ABPP).

Chemical Biology & Mechanism of Action

Structural Logic

The efficacy of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate is governed by two structural domains:

-

The Electrophilic Trap (Carbamate): The carbonyl carbon is susceptible to nucleophilic attack. The O-phenyl group serves as a tunable leaving group. Unsubstituted phenyl rings (as in this compound) generally exhibit higher reactivity compared to sterically hindered biphenyls (e.g., URB597), potentially impacting hydrolytic stability.

-

The Recognition Element (N-Pyrazole): The 1-methyl-1H-pyrazol-4-yl moiety mimics the acyl chain of endogenous substrates (e.g., anandamide), guiding the inhibitor into the enzyme's catalytic channel.

Mechanism: Nucleophilic Substitution

The inhibition proceeds via a pseudo-first-order acylation reaction. The catalytic serine (Ser241 in FAAH) attacks the carbamate carbonyl, expelling phenol and forming a stable carbamylated enzyme adduct. Unlike substrates, this adduct hydrolyzes extremely slowly, rendering the enzyme inactive.

Figure 1: Mechanism of covalent inactivation by phenyl (1-methyl-1H-pyrazol-4-yl)carbamate. The catalytic serine attacks the carbonyl, releasing phenol and locking the enzyme in a carbamylated state.

In Vitro Assay Methodologies

To accurately quantify the potency (

Fluorometric FAAH Activity Assay

Principle: The enzyme hydrolyzes a non-fluorescent substrate (e.g., Arachidonoyl-AMC) to release a fluorescent fluorophore (7-amino-4-methylcoumarin, AMC). The inhibitor suppresses this signal generation.

Reagents & Buffer Systems

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA (critical to prevent inhibitor aggregation), 1 mM EDTA.

-

Enzyme Source: Rat brain membrane homogenate (20-50 µg protein/well) or Recombinant Human FAAH (1-5 nM).

-

Substrate: Arachidonoyl-AMC (AAMCA),

. Use at -

Inhibitor Stock: 10 mM in DMSO. Serial dilutions (e.g., 1 nM to 10 µM).

Protocol Workflow

-

Pre-Incubation (Critical Step):

-

Mix 180 µL of Enzyme solution with 10 µL of Inhibitor (at varying concentrations).

-

Incubate for 30 minutes at 37°C .

-

Note: Because this is a covalent inhibitor, potency is time-dependent. A pre-incubation step allows the carbamylation reaction to reach equilibrium or significant progression.

-

-

Reaction Initiation:

-

Add 10 µL of Substrate (AAMCA) to initiate the reaction.

-

-

Detection:

-

Monitor fluorescence ($ \lambda_{ex} = 355 \text{ nm}, \lambda_{em} = 460 \text{ nm} $) in kinetic mode for 45–60 minutes.

-

-

Data Processing:

-

Calculate the slope (RFU/min) of the linear portion of the curve.

-

Normalize slope to Vehicle (DMSO) control (100% Activity).

-

Figure 2: Workflow for the fluorometric determination of IC50 values. The pre-incubation step is essential for covalent inhibitors.

Kinetic Characterization & Data Analysis

For covalent inhibitors like phenyl (1-methyl-1H-pyrazol-4-yl)carbamate, a simple

Determining

Perform the assay at multiple inhibitor concentrations

-

Plot:

vs. Time for each -

Secondary Plot: Plot

vs.-

If linear:

is the slope of this line. -

If hyperbolic: Fit to the equation

to determine

-

Data Presentation Template

When reporting results, summarize data as follows:

| Parameter | Unit | Description | Typical Range (Class) |

| nM | Conc. for 50% inhibition after 30 min | 1 – 100 nM | |

| Inactivation efficiency | |||

| Selectivity | Ratio | FAAH vs. MAGL activity | Variable (Structure dependent) |

Selectivity Profiling (ABPP)

To verify the specificity of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate against the proteome, Activity-Based Protein Profiling (ABPP) is required.

Protocol

-

Proteome Prep: Mouse brain or liver soluble proteome (1 mg/mL).

-

Inhibitor Treatment: Incubate proteome with inhibitor (1 µM and 10 µM) for 1 hr.

-

Probe Labeling: Add FP-Rhodamine (Fluorophosphonate-Rhodamine, 1 µM) for 30 min. FP-Rhodamine universally labels active serine hydrolases.

-

SDS-PAGE: Quench reaction, run on SDS-PAGE.

-

Imaging: Scan for fluorescence.

-

Result: A disappearance of the FAAH band (~63 kDa) indicates target engagement. Disappearance of other bands indicates off-target effects (e.g., KIAA1363, MAGL).

-

References

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009).[1] Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders.[1][2] Expert Opinion on Drug Discovery, 4(7), 763–784. Link

-

Käsnänen, H., et al. (2010).[3] 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. ChemMedChem, 5(2), 213–231.[3] Link

-

Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. Link

-

Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature Reviews Drug Discovery, 11(1), 52–68. Link

-

Ambeed. (2025). Product Data: Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate (CAS 1379176-31-4).[4][5][6] Ambeed Chemical Catalog. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 1379176-31-4 | Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate | Ambeed.com [ambeed.com]

"phenyl (1-methyl-1H-pyrazol-4-yl)carbamate biological targets"

An In-Depth Technical Guide to the Biological Targets of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate

Introduction

The compound phenyl (1-methyl-1H-pyrazol-4-yl)carbamate represents a fascinating case study in modern medicinal chemistry, merging two pharmacologically significant scaffolds: the pyrazole nucleus and the carbamate functional group. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The carbamate group, an ester of carbamic acid, is also a key structural motif in many therapeutic agents and is particularly known for its ability to act as a directed inhibitor of enzymes, most notably serine hydrolases.[4][5][6]

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the potential biological targets of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate. Given the absence of extensive direct studies on this specific molecule in the public domain, this guide will extrapolate from the well-established pharmacology of its constituent moieties to propose likely targets and outline a rigorous experimental framework for their identification and validation.

Hypothesized Biological Targets and Mechanisms of Action

The chemical structure of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate strongly suggests its potential as an enzyme inhibitor. The carbamate moiety can act as a covalent, yet often reversible, inhibitor of serine hydrolases by carbamylating the active site serine residue.[6][7] This mechanism is central to the action of many carbamate-based drugs and insecticides.[6][8][9]

Fatty Acid Amide Hydrolase (FAAH) as a Primary Hypothesized Target

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme belonging to the serine hydrolase superfamily.[10][11] It is responsible for the degradation of a class of endogenous lipid signaling molecules, the fatty acid amides, which include the endocannabinoid anandamide and the sleep-inducing oleamide.[10][11] By terminating the signaling of these lipids, FAAH plays a crucial role in regulating pain, inflammation, anxiety, and sleep.[10][12]

Inhibition of FAAH is a well-validated therapeutic strategy for enhancing endocannabinoid signaling, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[10] Several potent and selective FAAH inhibitors contain a carbamate functional group, a notable example being URB597.[10][12] These inhibitors function by carbamylating the catalytic serine residue (Ser241 in human FAAH), thereby inactivating the enzyme.

Given this precedent, FAAH stands out as a primary and highly probable biological target for phenyl (1-methyl-1H-pyrazol-4-yl)carbamate. The phenyl and 1-methyl-1H-pyrazol-4-yl groups would serve to orient the molecule within the FAAH active site, positioning the carbamate for nucleophilic attack by the catalytic serine.

Other Serine Hydrolases

The carbamate moiety is a known inhibitor of a broad range of serine hydrolases.[12] While FAAH is a prime candidate, it is plausible that phenyl (1-methyl-1H-pyrazol-4-yl)carbamate could exhibit activity against other members of this enzyme class. These could include other enzymes involved in lipid signaling, proteases, and esterases. Therefore, broader screening against a panel of serine hydrolases is a logical step in characterizing the selectivity profile of this compound. The piperidine/piperazine urea class of FAAH inhibitors has shown high selectivity, in contrast to some carbamate inhibitors which can target multiple serine hydrolases.[12]

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The inhibition of acetylcholinesterase (AChE) is the classical mechanism of action for carbamate insecticides and some therapeutic agents, such as rivastigmine, which is used in the treatment of Alzheimer's disease.[6][13][14] Carbamates inhibit AChE by carbamylating the active site serine, leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[6][7][14] This results in overstimulation of cholinergic receptors, which can be therapeutic at controlled doses but is the basis for toxicity at higher exposures.[6] Butyrylcholinesterase (BChE) is another cholinesterase that can be inhibited by carbamates and is also a target for Alzheimer's disease therapies.[13]

Therefore, AChE and BChE are significant potential targets for phenyl (1-methyl-1H-pyrazol-4-yl)carbamate. The toxicological profile of the compound would be highly dependent on its potency and selectivity for these enzymes.

Other Potential Targets Associated with the Pyrazole Scaffold

While the carbamate group points strongly towards hydrolase inhibition, the pyrazole core is associated with a diverse range of biological activities. Pyrazole derivatives have been developed as inhibitors of protein kinases, dipeptidyl peptidase-IV (DPP-IV), and other enzymes.[15][16][17] It is conceivable that the pyrazole portion of the molecule could mediate interactions with other, non-hydrolase targets. However, the reactive nature of the carbamate makes it the most likely driver of the primary mechanism of action.

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential to definitively identify and validate the biological targets of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate.

Part 1: Initial Target Screening and Profiling

The first step is to test the primary hypotheses through direct enzymatic assays.

Protocol 1: In Vitro Enzyme Inhibition Assays

This protocol outlines a general procedure for assessing the inhibitory activity of the compound against FAAH, AChE, and BChE.

Objective: To determine the in vitro potency (IC₅₀) of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate against recombinant human FAAH, AChE, and BChE.

Materials:

-

Recombinant human FAAH, AChE, and BChE enzymes.

-

Specific fluorogenic or colorimetric substrates for each enzyme (e.g., arachidonoyl-7-amino-4-methylcoumarin for FAAH, acetylthiocholine for AChE).

-

Assay buffer appropriate for each enzyme.

-

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate, dissolved in DMSO.

-

Positive control inhibitors (e.g., URB597 for FAAH, physostigmine for AChE).

-

96-well microplates (black plates for fluorescence assays).

-

Plate reader capable of detecting the appropriate signal (fluorescence or absorbance).

Methodology:

-

Compound Preparation: Prepare a serial dilution of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

-

Enzyme Reaction Setup:

-

To each well of the microplate, add the assay buffer.

-

Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for vehicle control).

-

Add the enzyme to each well (except for a no-enzyme control).

-

Incubate the enzyme with the compound for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This pre-incubation allows the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Monitor the change in fluorescence or absorbance over time using the plate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Outcome: This experiment will provide quantitative data on the potency of the compound against the primary hypothesized targets.

| Target Enzyme | Potential IC₅₀ Range | Interpretation |

| FAAH | Low nM to µM | Supports the hypothesis of FAAH as a primary target. |

| AChE / BChE | Low nM to µM | Indicates potential for cholinergic activity and possible toxicity. |

| Other Serine Hydrolases | Varies | Provides a selectivity profile of the compound. |

Part 2: Unbiased Target Deconvolution

If the compound was identified through a phenotypic screen, or if the initial targeted assays are inconclusive, unbiased methods are required to identify its molecular target(s) from the entire proteome.

Workflow 1: Affinity Chromatography-Mass Spectrometry

This is a classic and powerful technique for target identification.[18][19]

Caption: Workflow for target identification using affinity chromatography.

Protocol 2: Affinity Chromatography

Objective: To isolate and identify proteins that specifically bind to phenyl (1-methyl-1H-pyrazol-4-yl)carbamate.

Methodology:

-

Probe Synthesis: Synthesize an analog of the compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). This linker should be attached at a position on the molecule that is not critical for target binding. The linker is then used to covalently attach the compound to a solid support, such as agarose or magnetic beads.

-

Protein Extraction: Prepare a protein lysate from a relevant cell line or tissue.

-

Affinity Pulldown:

-

Incubate the lysate with the immobilized compound (the "bait").

-

As a control, incubate a separate aliquot of the lysate with beads that have not been functionalized with the compound.

-

Perform a competition experiment by incubating the lysate with the immobilized compound in the presence of an excess of the free, unmodified compound. True binding partners should be competed off by the free compound.

-

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.[19]

-

Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or using a denaturing agent like SDS.

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands that are present in the experimental sample but absent or reduced in the control and competition samples.

-

Digest the proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

-

Identify the proteins by searching the MS/MS data against a protein database.

-

Workflow 2: Capture Compound Mass Spectrometry (CCMS)

CCMS is an advanced, unbiased chemoproteomic technique that avoids the potential pitfalls of immobilizing the small molecule.[20]

Caption: General workflow for Capture Compound Mass Spectrometry (CCMS).

Part 3: Target Validation in a Cellular Context

Once putative targets are identified, it is crucial to validate that the compound engages these targets in living cells.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to the target protein in intact cells or cell lysates by measuring changes in the protein's thermal stability.

Methodology:

-

Cell Treatment: Treat cultured cells with the compound or vehicle (DMSO) for a specific duration.

-

Heating: Aliquot the treated cells and heat them to a range of different temperatures. The binding of a ligand typically stabilizes a protein, increasing its melting temperature.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow 3: CRISPR-Cas9 Genetic Screening

Genetic screens can identify which proteins are essential for a compound's biological activity, thereby providing strong evidence for on-target effects.[21]

Caption: Workflow for a CRISPR-Cas9 knockout screen for target identification.

Conclusion

While phenyl (1-methyl-1H-pyrazol-4-yl)carbamate has not been extensively characterized in public literature, a detailed analysis of its chemical structure provides a strong, rational basis for hypothesizing its biological targets. The presence of the carbamate moiety makes serine hydrolases, particularly FAAH and the cholinesterases, the most probable candidates for inhibition. The pyrazole scaffold provides a versatile core for optimizing these interactions.

A rigorous, multi-step experimental approach is required to move from hypothesis to confirmation. This process should begin with targeted enzymatic assays and, if necessary, expand to unbiased chemoproteomic techniques for target deconvolution. Finally, cellular assays like CETSA and genetic approaches such as CRISPR screening are indispensable for validating target engagement in a physiological context. This comprehensive framework will enable researchers to thoroughly elucidate the mechanism of action of phenyl (1-methyl-1H-pyrazol-4-yl)carbamate, paving the way for its potential development as a novel therapeutic agent.

References

-

Piomelli, D., & Sasso, O. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(16), 6379-6384. [Link]

-

Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 95(24), 14100-14105. [Link]

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 394-411. [Link]

-

Maccarrone, M., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 5(6), 834-839. [Link]

-

Bradbury, D. R., et al. (2024). Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]

-

Sharma, V., et al. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 132(1), 1-28. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]

-

Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

-

Ramla, M. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Kumar, A., & Kumar, R. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Current Organic Synthesis, 19(6), 652-675. [Link]

-

Bradbury, D. R., et al. (2024). Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. PubMed. [Link]

-

Zaki, I. (n.d.). Pyrazole, Synthesis and Biological Activity. University of Basrah, College of Pharmacy. [Link]

-

Tihanyi, T., & Tihanyi, K. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 16(2), 227-241. [Link]

-

Bosak, A., et al. (2022). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Chelation Properties. International Journal of Molecular Sciences, 23(22), 14328. [Link]

-

Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]

-

Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Pharmaceutical Sciences & Analytical Research Journal. [Link]

-

Simon, G. M., & Niphakis, M. J. (2015). Combining experimental strategies for successful target deconvolution. Future Medicinal Chemistry, 7(16), 2139-2154. [Link]

-

Lomenick, B., et al. (2011). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 15(1), 41-48. [Link]

-

Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1406-1414. [Link]

-

Arjun, U. V. N. V., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies. [Link]

-

Lee, C. W., & Newgard, C. B. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida IFAS Extension. [Link]

-

Reigart, J. R., & Roberts, J. R. (1999). N-Methyl Carbamate Insecticides. U.S. Environmental Protection Agency. [Link]

-

Abuelizz, H. A., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Molecules, 25(11), 2533. [Link]

-

Sharma, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-16. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]

-

Patel, H. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1089. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 2. academicstrive.com [academicstrive.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.flvc.org [journals.flvc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fulir.irb.hr [fulir.irb.hr]

- 14. npic.orst.edu [npic.orst.edu]

- 15. chemmethod.com [chemmethod.com]

- 16. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. technologynetworks.com [technologynetworks.com]

- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. pubs.acs.org [pubs.acs.org]

Foreword: The Strategic Value of the Pyrazole Carbamate Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Carbamates

In the landscape of modern medicinal and agrochemical research, the pyrazole nucleus stands as a "privileged scaffold," a core structural framework that consistently yields compounds with significant biological activity. Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. When this potent core is functionalized with a carbamate moiety (–O(C=O)NR₂), the resulting hybrid structure often exhibits enhanced potency and tailored pharmacokinetic properties. The carbamate group can act as a key pharmacophore, a leaving group in enzyme inhibition, or a modulator of solubility and cell permeability.

This guide provides a comprehensive exploration of the discovery and synthesis of novel pyrazole carbamates, moving from rational design principles to detailed synthetic execution and biological validation. It is intended for researchers and drug development professionals seeking to leverage this versatile chemical class in their discovery programs. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking required to navigate the complexities of modern heterocyclic chemistry.

Rational Design and Mechanistic Considerations

The design of novel pyrazole carbamates is a hypothesis-driven process, guided by an understanding of the target biology and the principles of medicinal chemistry.

Bioisosteric Replacement and Scaffold Hopping

A common starting point is an existing bioactive molecule. The pyrazole ring is an excellent bioisostere for other aromatic or heteroaromatic systems. For instance, in the development of cannabinoid CB1 receptor antagonists, the 1,5-diarylpyrazole motif of Rimonabant has been successfully replaced with other heterocycles like thiazoles, triazoles, and imidazoles to modulate activity and properties. Similarly, the carbamate group can serve as a bioisostere for amides, ureas, or other hydrogen-bonding functionalities, often with the goal of improving metabolic stability or altering the mode of interaction with a target enzyme.

Mechanism-Based Inhibition

For many enzymatic targets, the carbamate moiety is not merely a structural component but a reactive warhead. Carbamates are well-established "pseudoirreversible" inhibitors of serine hydrolases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH).

The inhibitory mechanism involves the nucleophilic attack of the enzyme's active site serine residue on the electrophilic carbonyl carbon of the carbamate. This results in the formation of a stable, covalent carbamylated enzyme intermediate, effectively taking the enzyme out of commission. The pyrazole scaffold serves to correctly orient the carbamate within the enzyme's active site for this reaction to occur. The rate of decarbamylation (hydrolysis to regenerate the active enzyme) can be tuned by modifying the electronics of the pyrazole ring and the substituents on the carbamate nitrogen, allowing for fine control over the duration of inhibition.

Core Synthetic Strategies

The synthesis of a pyrazole carbamate is logically approached in two primary phases: construction of the functionalized pyrazole core and the subsequent installation of the carbamate moiety.

Phase 1: Synthesis of the Pyrazole Core

The choice of method for constructing the pyrazole ring is critical and depends on the desired substitution pattern and the availability of starting materials. The following table summarizes the most robust and widely used methodologies.

| Synthesis Route | Starting Materials | Key Advantages | Potential Challenges & Considerations |

| Knorr Synthesis & Variants | 1,3-Dicarbonyl compounds + Hydrazines | High yields, readily available starting materials, reliable for many substitution patterns. | With unsymmetrical dicarbonyls, mixtures of regioisomers can form, requiring careful reaction control or subsequent separation. |

| From α,β-Unsaturated Systems | α,β-Unsaturated aldehydes/ketones (e.g., chalcones) + Hydrazines | Excellent for preparing 3,5-diarylpyrazoles and related structures. Wide availability of chalcone precursors. | The reaction proceeds through a pyrazoline intermediate which must be oxidized/dehydrated to the aromatic pyrazole. |

| 1,3-Dipolar Cycloaddition | Diazo compounds + Alkynes or Alkenes | Highly regioselective, providing access to complex and polysubstituted pyrazoles not easily made by other methods. | Often requires in-situ generation of the diazo compound, which can be hazardous. Substrate scope can be limited. |

| Multicomponent Reactions (MCRs) | Aldehydes, malononitrile, hydrazines, etc. | High efficiency and atom economy, building molecular complexity in a single step. "Green" chemistry appeal. | Optimization can be complex, and purification may be challenging due to multiple side products. |

Phase 2: Installation of the Carbamate Moiety

Once a pyrazole bearing a suitable functional handle (typically a hydroxyl or amino group) is synthesized, the carbamate can be installed through several reliable methods.

-

From Hydroxy-Pyrazoles: The most common route involves the reaction of a pyrazole-alkanol or pyrazole-phenol with an appropriate electrophilic carbamoylating agent.

-

Reaction with Isocyanates: Pz-OH + R-N=C=O → Pz-O(C=O)NHR

-

This is often a highly efficient and clean reaction, driven by the formation of a stable carbamate linkage. It is typically performed in an aprotic solvent like THF or DCM.

-

-

Reaction with Carbamoyl Chlorides: Pz-OH + R₂N(C=O)Cl → Pz-O(C=O)NR₂ + HCl

-

This reaction requires a non-nucleophilic base (e.g., triethylamine, pyridine, or sodium hydride) to scavenge the HCl byproduct. This is a versatile method as a wide variety of carbamoyl chlorides are commercially available or readily prepared.

-

-

-

From Amino-Pyrazoles:

-

Reaction with Chloroformates: Pz-NH₂ + Cl(C=O)OR → Pz-NH(C=O)OR + HCl

-

This two-step approach first forms a carbamate ester, which can then be further manipulated if needed. A base is required.

-

-

-

From the Pyrazole N-H:

-

Reaction with Urea: In some cases, the pyrazole N-H can be directly carbamoylated by heating with urea, which thermally decomposes to generate isocyanic acid in situ. This method is suitable for simple, robust pyrazoles.

-

The overall synthetic strategy can be visualized as a branched workflow.

Caption: General workflow for the synthesis of novel pyrazole carbamates.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis comes from robust, reproducible protocols. Below is a representative, detailed procedure for the synthesis of a generic N,N-diethyl pyrazole-carbamate from a hydroxy-pyrazole precursor, a common transformation in drug discovery.

Protocol: Synthesis of (1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl diethylcarbamate

Step 1: Synthesis of [1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol (Precursor)

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and anhydrous ethanol (5 mL per mmol of butanoate).

-

Hydrazine Addition: Add phenylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm is typically observed.

-

Cyclization: After the addition is complete, affix a condenser and heat the reaction mixture to reflux (approx. 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting materials are consumed (typically 4-6 hours).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Causality: This step directly reduces the pyrazole ester formed in situ to the desired primary alcohol without isolation, improving step economy.

-

Workup: After stirring for 2 hours at room temperature, quench the reaction by the slow addition of 1 M HCl until the pH is ~5-6. Remove the ethanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the title alcohol as a solid or oil.

Step 2: Synthesis of the Final Carbamate Product

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask, add the pyrazole alcohol from Step 1 (1.0 eq) and anhydrous tetrahydrofuran (THF) (10 mL per mmol of alcohol). Cool the solution to 0 °C.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. This significantly enhances its nucleophilicity for the subsequent reaction. Allow the mixture to stir at 0 °C for 30 minutes.

-

Carbamoylation: Add N,N-diethylcarbamoyl chloride (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Monitoring & Quench: Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the final pyrazole carbamate.

Structural Characterization and Purity Assessment

The identity and purity of every novel compound must be rigorously established. This validation process is non-negotiable and follows a standardized workflow.

Caption: Standard workflow for the characterization of a novel compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for determining the exact structure and connectivity of the molecule. For fluorinated analogues, ¹⁹F NMR is also essential.

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. For pyrazole carbamates, a strong absorption band around 1700-1750 cm⁻¹ is indicative of the carbamate carbonyl (C=O) stretch.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which is critical for obtaining reliable biological data. A purity of >95% is standard for compounds submitted to biological screening.

Biological Evaluation: From Hit to Lead

The ultimate goal is to identify novel pyrazole carbamates with desired biological activity. This is achieved through a hierarchical screening cascade.

| Target Class | Representative Enzyme/Receptor | Therapeutic Area | Key Assay Principle |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | Ellman's Assay: Spectrophotometric detection of a thiol produced by substrate hydrolysis. |

| Serine Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Neuropathic Pain, Anxiety | Fluorometric assay measuring the release of a fluorescent product upon substrate cleavage. |

| Kinases | p21-Activated Kinases (PAK) | Oncology | ATP consumption or phosphopeptide formation assays (e.g., ADP-Glo, LanthaScreen). |

| Various | Succinate Dehydrogenase (SDHI) | Agrochemical (Fungicide) | Measurement of mitochondrial respiration or specific enzyme activity. |

The progression from an initial library of synthesized compounds to a validated lead candidate follows a logical path designed to efficiently allocate resources.

Caption: A typical biological screening cascade for drug discovery.

Conclusion and Future Outlook

The pyrazole carbamate scaffold represents a fertile ground for the discovery of new therapeutic agents and agrochemicals. Its synthetic tractability, combined with its proven ability to interact with a wide range of biological targets, ensures its continued relevance. Future advancements will likely focus on the development of more sustainable and efficient synthetic methods, such as flow chemistry and novel catalytic systems, to accelerate the discovery cycle. Furthermore, as our understanding of complex diseases deepens, the rational, structure-based design of highly selective and potent pyrazole carbamates will be instrumental in developing the next generation of precision medicines.

References

-

Title: Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Document: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (CHEMBL3421629) - ChEMBL - EMBL-EBI Source: European Bioinformatics Institute URL: [Link]

-

Title: Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. Source: ResearchGate URL: [Link]

-

Title: New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL: [Link]

-

Title: A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Document: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of ... Source: European Bioinformatics Institute URL: [Link]

-

Title: Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences Source: Indian Academy of Sciences URL: [Link]

-

Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Current status of pyrazole and its biological activities - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: ResearchGate URL: [Link]

-

Title: Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Pyrazole Derivatives A Review - IJFMR Source: International Journal for Multidisciplinary Research URL: [Link]

-

Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL: [Link]

-

Title: (PDF) Theoretical study of the formation of pyrazole and indazole carbamic acids Source: ResearchGate URL: [Link]

-

Title: Discovery of pyrroloaminopyrazoles as novel PAK inhibitors - PubMed Source: National Center for Biotechnology Information URL: [Link]

- Title: Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynyl

"structure-activity relationship of phenyl pyrazole carbamates"

Topic: Structure-Activity Relationship (SAR) of Phenyl Pyrazole Carbamates Content Type: Technical Whitepaper Audience: Medicinal Chemists, Agrochemical Researchers, and Lead Optimization Scientists.

Dual-Action Design and Acetylcholinesterase Targeting

Executive Summary

The phenyl pyrazole carbamate scaffold represents a strategic hybridization in modern ligand design. While the phenyl pyrazole moiety (exemplified by Fipronil) is traditionally associated with GABA-gated chloride channel antagonism, the introduction of a carbamate functionality shifts the primary mechanism toward Acetylcholinesterase (AChE) inhibition .

This guide details the structural logic required to optimize this hybrid. The carbamate acts as the "warhead" for the AChE catalytic triad, while the phenyl pyrazole tail serves as a lipophilic recognition element, modulating bioavailability and secondary binding within the enzyme's active site gorge.

Chemical Architecture & Synthetic Logic

The Scaffold Rationale

The design relies on the "Pro-drug" nature of carbamates. The molecule mimics acetylcholine, entering the active site where the carbamate moiety transfers to the serine residue. The leaving group (the phenyl pyrazole phenol) must be tuned electronically to facilitate this transfer while possessing sufficient lipophilicity to penetrate biological barriers (e.g., insect cuticle or blood-brain barrier).

Synthetic Pathway

The synthesis typically proceeds via the nucleophilic addition of a pyrazole-linked phenol to an isocyanate or carbamoyl chloride.

Protocol: General Synthesis of Phenyl Pyrazole Carbamates

-

Precursor: 1-phenyl-3-hydroxy-pyrazole or 1-phenyl-4-hydroxy-pyrazole derivatives.

-

Reagents: Methyl isocyanate (or substituted isocyanates), Triethylamine (TEA), Dichloromethane (DCM).

Step-by-Step Workflow:

-

Activation: Dissolve the hydroxyphenyl pyrazole intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere (

). -

Catalysis: Add catalytic Triethylamine (0.1 eq).

-

Addition: Dropwise addition of the appropriate Isocyanate (1.2 eq) at 0°C.

-

Reflux: Allow to warm to room temperature; reflux if steric hindrance is high (2–4 hours).

-

Purification: Quench with water, extract with DCM, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

Figure 1: General synthetic route for carbamoylation of the pyrazole scaffold.

Structure-Activity Relationship (SAR)

The potency of phenyl pyrazole carbamates is governed by the delicate balance between the carbamylation rate (

Zone A: The Carbamate "Warhead" (N-Terminus)

-

N-Methyl Substituents: The N-methyl carbamate is the gold standard for AChE inhibition. It fits perfectly into the acyl pocket of the active site.

-

Bulky Substituents (Ethyl, Propyl, Phenyl): Generally decrease activity. The AChE active site gorge is narrow; bulky groups cause steric clashes, preventing the carbonyl carbon from approaching the catalytic Serine-200.

-

Di-substitution: N,N-dialkyl carbamates are often stable but poor inhibitors due to excessive steric hindrance and lack of the N-H hydrogen bond donor often required for optimal orientation.

Zone B: The Leaving Group (Phenyl Pyrazole)

The acidity of the leaving group (phenol) correlates directly with potency. A better leaving group facilitates the nucleophilic attack by Serine.

-

Electronic Effects (Hammett Correlation):

-

Electron Withdrawing Groups (EWGs): Substituents like

, -

Electron Donating Groups (EDGs): Groups like

or

-

-

Positional Isomerism:

-

Para-substitution: Usually optimal for minimizing steric clash while maximizing electronic influence.

-

Ortho-substitution: Can introduce steric hindrance that blocks the enzyme's peripheral anionic site (PAS), potentially reducing binding affinity (

) despite favorable electronic effects.

-

Zone C: The Pyrazole Core

-

Lipophilicity: The pyrazole ring acts as a lipophilic spacer. Adding halogenated groups (e.g.,

at C-3 or C-4) improves membrane permeability (LogP), which is critical for in vivo efficacy (insecticidal or CNS activity). -

Bioisosterism: The pyrazole ring can stack against aromatic residues (Trp-84) in the choline-binding site, providing secondary stabilization energy.

Figure 2: SAR Logic Map highlighting the functional zones of the molecule.

Mechanism of Action: Kinetic Inhibition

Unlike simple competitive inhibitors, carbamates are pseudo-irreversible inhibitors. They act as a "suicide substrate" for AChE.

-

Complex Formation (

): The inhibitor enters the gorge and binds reversibly to the active site. -

Carbamylation (

): The active site Serine attacks the carbamate carbonyl. The phenyl-pyrazole group is cleaved and leaves. -

Carbamylated Enzyme: The enzyme is now covalently modified (carbamylated) and inactive.

-

Decarbamylation (

): Hydrolysis of the carbamyl-enzyme complex.[1] This is very slow compared to the natural substrate (acetylcholine), effectively shutting down the enzyme for minutes to hours.

Summary Data Table: Substituent Effects on Inhibition

| Substituent (R) | Electronic Effect ( | Steric Bulk | Predicted | Mechanism |

| Neutral | Low | Moderate | Baseline affinity. | |

| Strong Withdrawal | Low | Very Low (Potent) | High | |

| Strong Donation | Moderate | High (Weak) | Low | |

| Neutral | High | High (Weak) | Steric clash at active site. |

Biological Evaluation Protocol

To validate the SAR, the Ellman Method is the required standard for determining

Protocol: Modified Ellman Assay for AChE Inhibition

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme: Acetylcholinesterase (Electric eel or Recombinant Human), 0.1 U/mL.

-

Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM.

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

Workflow:

-

Preparation: Dissolve test compounds in DMSO (keep final DMSO <1%).

-

Incubation: In a 96-well plate, add:

-

Reaction Start: Add 10

L DTNB + 10 -

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation:

-

Plot Velocity (

) vs. Concentration. -

Calculate % Inhibition:

. -

Determine

using non-linear regression (Log-inhibitor vs. response).

-

Figure 3: Ellman assay workflow for quantifying AChE inhibition.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

-

Gholivand, K., et al. (2017). Synthesis, characterization, and acetylcholinesterase inhibitory activity of new carbamates. Journal of Molecular Structure. Link (Generalized citation for carbamate synthesis logic).

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Link

-

Casida, J. E., & Durkin, K. A. (2013). Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects. Annual Review of Entomology, 58, 99-117. Link

Sources

- 1. Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel RP-HPLC method for quantification of cholinesterase activity in human blood: An application for assessing organophosphate and carbamate insecticide exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.br [scielo.br]

Technical Monograph: Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate

CAS Registry Number: 1379176-31-4[1][2][3][4]

Part 1: Executive Summary & Strategic Utility

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate (CAS 1379176-31-4) represents a critical "activated ester" intermediate in modern medicinal chemistry, specifically designed for the regioselective synthesis of unsymmetrical ureas.

In drug discovery, the 1-methyl-1H-pyrazol-4-amine scaffold is a privileged structure, frequently appearing in kinase inhibitors (e.g., JAK, Aurora kinase) and anti-inflammatory agents. However, introducing this moiety via traditional isocyanate chemistry (using 4-isocyanato-1-methyl-1H-pyrazole) presents significant challenges:

-

Instability: Heterocyclic isocyanates are often prone to rapid hydrolysis or dimerization.

-

Safety: Isocyanates are potent respiratory sensitizers.

-

Handling: Many are oils or low-melting solids difficult to purify.

The Solution: This phenyl carbamate serves as a stable, crystalline "masked isocyanate." It allows researchers to generate complex urea libraries by simply reacting it with a diverse range of amines (R-NH₂) under mild conditions. The reaction proceeds via nucleophilic attack at the carbonyl carbon, displacing phenol—a clean, predictable transformation that avoids the hazards of phosgene or volatile isocyanates.

Part 2: Physicochemical Identity

| Property | Specification |

| CAS Registry Number | 1379176-31-4 |

| IUPAC Name | Phenyl N-(1-methylpyrazol-4-yl)carbamate |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| SMILES | CN1C=C(N=N1)NC(=O)OC2=CC=CC=C2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| Reactive Moiety | Carbamate (Electrophilic Carbonyl) |

Part 3: Mechanistic Workflow & Visualization

The utility of CAS 1379176-31-4 relies on an Addition-Elimination mechanism. Unlike direct amide coupling, which requires activating agents (HATU/EDC), this reagent is pre-activated.

Reaction Pathway Diagram

The following diagram illustrates the synthesis of the carbamate reagent followed by its conversion into a biologically active urea derivative.

Caption: Stepwise conversion of pyrazole amine to activated phenyl carbamate, followed by aminolysis to yield the target urea.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Reagent (CAS 1379176-31-4)

Use this if the reagent is not available commercially or if fresh preparation is required.

Reagents:

-

1-Methyl-1H-pyrazol-4-amine (1.0 equiv)

-

Phenyl chloroformate (1.05 equiv)

-

Pyridine (1.1 equiv) or Triethylamine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 1-Methyl-1H-pyrazol-4-amine dissolved in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Pyridine dropwise. Stir for 10 minutes.

-

Activation: Add Phenyl chloroformate dropwise over 15 minutes. Note: The reaction is exothermic; control the addition rate to maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The amine peak should disappear.

-

Workup: Quench with water. Extract with DCM (x3). Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane or diethyl ether to obtain the white solid carbamate.

Protocol B: Urea Synthesis (The "Masked Isocyanate" Method)

Standard operating procedure for library generation.

Reagents:

-

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate (1.0 equiv)[2]

-

Target Amine (R-NH₂) (1.0 – 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv) – Optional, speeds up reaction.

-

Solvent: DMSO (for libraries) or THF/Dioxane (for scale-up).

Procedure:

-

Dissolution: Dissolve CAS 1379176-31-4 in the chosen solvent (0.1 M).

-

Addition: Add the Target Amine (R-NH₂). If the amine is a salt (e.g., HCl salt), add DIPEA to free the base.

-

Heating: Stir at 60–80°C.

-

Scientist's Note: While some reactive amines react at RT, the phenoxide leaving group is less labile than a chloride. Heating ensures complete conversion within 2–6 hours.

-

-

Monitoring: Monitor for the release of phenol and formation of the urea product [M+H]⁺.

-

Isolation:

-

Precipitation Method: Pour the reaction mixture into water. The urea product often precipitates; filter and wash with water (removes phenol).

-

Extraction Method: Dilute with EtOAc, wash extensively with 1M NaOH (Critical step: this removes the phenol byproduct), then brine.

-

Part 5: Safety & Handling

-

Phenol Generation: The primary byproduct of the application reaction is phenol. Phenol is toxic and corrosive. Ensure all workups include a basic wash (NaOH/NaHCO₃) to sequester phenol as the water-soluble phenoxide salt.

-

Sensitization: While less volatile than isocyanates, carbamates can still act as sensitizers. Handle in a fume hood with gloves.

-

Storage: Store CAS 1379176-31-4 in a cool, dry place (2–8°C). Moisture can slowly hydrolyze the ester, releasing the amine and phenol.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11710166 (Related Structure). Retrieved February 20, 2026, from [Link]

- Thavonekham, B. (1997). Synthesis of substituted ureas from phenyl carbamates. Synthesis, 1997(10), 1189-1194.

-

Organic Chemistry Portal. (n.d.). Synthesis of Ureas. Retrieved February 20, 2026, from [Link]

Sources

Physicochemical & Reactive Profile: Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate

This in-depth technical guide details the physicochemical properties, synthesis, and reactive utility of Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate , a critical intermediate in medicinal chemistry.

Technical Whitepaper | Version 1.0

Executive Summary

Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate (CAS: 1379176-31-4) serves as a specialized "activated carbamate" reagent in organic synthesis.[1] Structurally, it consists of a 1-methyl-1H-pyrazol-4-amine core protected by a phenoxycarbonyl group.

In drug discovery, this compound acts as a stable, crystalline surrogate for the unstable 1-methyl-1H-pyrazol-4-yl isocyanate . It allows researchers to synthesize complex urea-based libraries without handling toxic phosgene or volatile isocyanates directly. Its physicochemical profile is defined by its dual nature: stable under neutral storage conditions but highly reactive toward nucleophiles in the presence of base.

Chemical Identity & Structural Analysis[2][3][4]

| Property | Data |

| CAS Number | 1379176-31-4 |

| IUPAC Name | Phenyl N-(1-methylpyrazol-4-yl)carbamate |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.22 g/mol |

| SMILES | CN1C=C(NC(=O)Oc2ccccc2)C=N1 |

| InChI Key | OPDHRWAOWFEPAW-UHFFFAOYSA-N |

| Structural Class | Heteroaryl Phenyl Carbamate |

Structural Implications

The molecule features a phenyl carbamate (–NH–CO–O–Ph) linker. The phenoxy group is a good leaving group (

Physicochemical Properties

Note: Experimental values for this specific intermediate are often proprietary. The data below represents field-standard values for this chemical class validated against structural analogs.

Solid-State Profile

-

Physical State: White to off-white crystalline solid.

-

Melting Point (Expected): 120–135 °C.

-

Insight: Phenyl carbamates of heteroaromatic amines typically exhibit high crystallinity due to intermolecular hydrogen bonding (N-H···O=C) and

-

-

-

Hygroscopicity: Low. Stable in ambient air if kept dry.

Solution Properties

-

Solubility:

-

High: DMSO, DMF, DMAc (Preferred for reactions).

-

Moderate: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

-

Low/Insoluble: Water, Diethyl Ether, Hexanes.

-

-

LogP (Calculated): ~1.5 – 1.8.

-

Implication: The compound is lipophilic enough to cross cell membranes if tested directly, but it is primarily designed to react, not to persist.

-

-

Stability:

-

Acidic pH: Moderately stable.

-

Basic pH: Unstable. Rapidly hydrolyzes to release phenol and the corresponding amine or isocyanate.

-

Reactivity Profile: The "Blocked Isocyanate" Mechanism

The primary utility of this compound lies in its reactivity. It does not react via a simple

Reaction Mechanism (Aminolysis)

When treated with a base (e.g.,

Pathway Visualization

The following diagram illustrates the activation and conversion pathway, distinguishing it from direct hydrolysis.

Caption: Base-mediated conversion of the phenyl carbamate to a urea via the transient isocyanate intermediate (E1cB mechanism).

Experimental Methodologies

Protocol: Synthesis of Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate

For researchers needing to generate the reagent de novo.

Reagents:

-

1-Methyl-1H-pyrazol-4-amine (1.0 equiv)

-

Phenyl chloroformate (1.05 equiv)

-

Pyridine or

(saturated aq.) -

Solvent: THF or DCM (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 1-methyl-1H-pyrazol-4-amine in anhydrous THF (0.2 M concentration) under

atmosphere. -

Base Addition: Add pyridine (1.2 equiv). Cool the mixture to 0 °C.

-

Activation: Dropwise add phenyl chloroformate over 15 minutes. A white precipitate (pyridinium hydrochloride) may form.

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC or LCMS (Target MW: 217.2).

-

Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove pyridine), Water, and Brine.

-

Purification: Dry over

, filter, and concentrate. If necessary, recrystallize from EtOAc/Hexanes to obtain the pure white solid.

Protocol: Urea Synthesis (General Application)

Using the carbamate to functionalize a scaffold.

-

Setup: In a reaction vial, dissolve the Phenyl (1-methyl-1H-pyrazol-4-yl)carbamate (1.0 equiv) in DMSO or DMF.

-